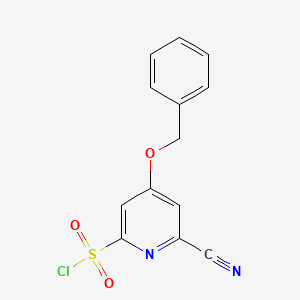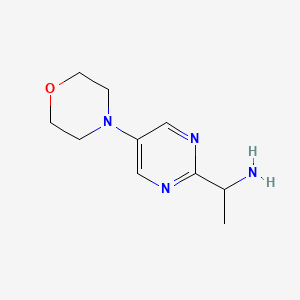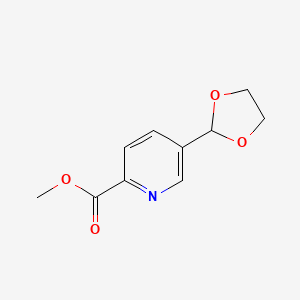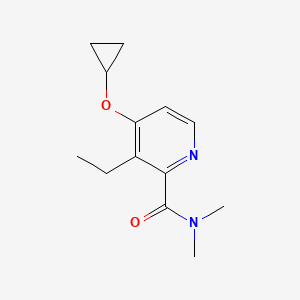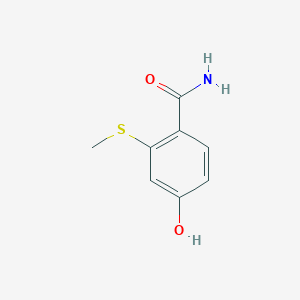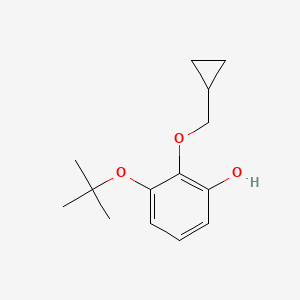
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 3-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves several steps. One common method includes the protection of phenol using tert-butyl groups. This can be achieved through the reaction of phenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or under catalyst-free conditions in water-related systems . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethyl halides.
Analyse Chemischer Reaktionen
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenol moiety can form hydrogen bonds with proteins and enzymes, affecting their activity. The tert-butoxy and cyclopropylmethoxy groups can influence the compound’s solubility and reactivity, allowing it to interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol can be compared with other similar compounds such as:
Phenylboronic acid: Used in organic synthesis and has a phenyl group with boronic acid functionality.
Pinacol boronic esters: Valuable building blocks in organic synthesis with boronic ester functionality.
The uniqueness of this compound lies in its combination of tert-butoxy and cyclopropylmethoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-12-6-4-5-11(15)13(12)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI-Schlüssel |
AGTVMTJUHLUHFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


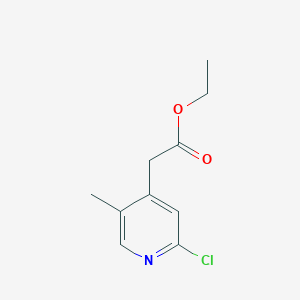
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
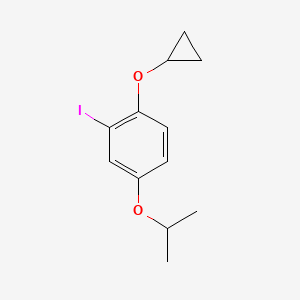



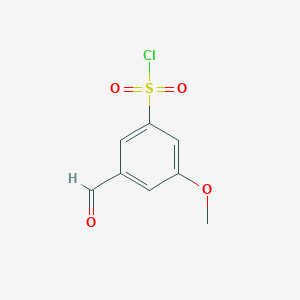
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
